molecular formula C16H22N2O2 B12741622 Propionanilide, N-((piperidinocarbonyl)methyl)- CAS No. 97020-72-9

Propionanilide, N-((piperidinocarbonyl)methyl)-

Cat. No.: B12741622
CAS No.: 97020-72-9
M. Wt: 274.36 g/mol
InChI Key: OXAUQBYPXYVIGL-UHFFFAOYSA-N
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Description

Propionanilide, N-((piperidinocarbonyl)methyl)- is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its significant pharmacological properties and is often studied for its potential applications in medicinal chemistry. It is structurally related to fentanyl, a well-known narcotic analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, N-((piperidinocarbonyl)methyl)- typically involves the reaction of propionanilide with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, N-((piperidinocarbonyl)methyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Propionanilide, N-((piperidinocarbonyl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propionanilide, N-((piperidinocarbonyl)methyl)- involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the release of neurotransmitters and produce analgesic effects . The compound’s effects are mediated through the μ-opioid receptor, similar to other opioid analgesics.

Comparison with Similar Compounds

Propionanilide, N-((piperidinocarbonyl)methyl)- is structurally similar to several other compounds, including:

    Fentanyl: A potent synthetic opioid analgesic.

    N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.

    N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.

Uniqueness

What sets Propionanilide, N-((piperidinocarbonyl)methyl)- apart from its analogs is its specific functional groups and the resulting pharmacological profile. While it shares many properties with fentanyl and its analogs, slight modifications in its structure can lead to differences in potency, duration of action, and safety profile.

Conclusion

Propionanilide, N-((piperidinocarbonyl)methyl)- is a compound of significant interest in medicinal chemistry due to its structural similarity to fentanyl and its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research.

Properties

CAS No.

97020-72-9

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylpropanamide

InChI

InChI=1S/C16H22N2O2/c1-2-15(19)18(14-9-5-3-6-10-14)13-16(20)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3

InChI Key

OXAUQBYPXYVIGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC(=O)N1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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